4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid
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Overview
Description
4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C9H4F3NO4 It is characterized by the presence of a trifluoromethoxy group attached to a benzo[d]oxazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted benzo[d]oxazole derivatives .
Scientific Research Applications
4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzo[d]oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
4-Oxazolecarboxylic acid: Similar in structure but lacks the trifluoromethoxy group, resulting in different chemical properties and applications.
Benzoxazole derivatives: These compounds share the benzo[d]oxazole core but differ in their substituents, leading to varied biological activities and uses.
Uniqueness: The presence of the trifluoromethoxy group in 4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid imparts unique chemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H4F3NO4 |
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Molecular Weight |
247.13 g/mol |
IUPAC Name |
4-(trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO4/c10-9(11,12)17-5-3-1-2-4-6(5)13-7(16-4)8(14)15/h1-3H,(H,14,15) |
InChI Key |
FULXJLCHTSHXCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)C(=O)O |
Origin of Product |
United States |
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